![molecular formula C26H32N6O6 B14228511 2,7-Bis[(2-benzamidoacetyl)amino]octanediamide CAS No. 578739-78-3](/img/structure/B14228511.png)
2,7-Bis[(2-benzamidoacetyl)amino]octanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Bis[(2-benzamidoacetyl)amino]octanediamide is a complex organic compound with the molecular formula C26H32N6O6 It is characterized by the presence of benzamidoacetyl groups attached to an octanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[(2-benzamidoacetyl)amino]octanediamide typically involves multi-step organic reactions. One common method includes the reaction of octanediamine with benzamidoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then purified and subjected to further reactions to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Bis[(2-benzamidoacetyl)amino]octanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or benzamidoacetyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,7-Bis[(2-benzamidoacetyl)amino]octanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,7-Bis[(2-benzamidoacetyl)amino]octanediamide involves its interaction with specific molecular targets. The benzamidoacetyl groups can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity or modulation of protein function. The octanediamide backbone provides structural stability and enhances the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Bis[(2-aminoacetyl)amino]octanediamide
- 2,7-Bis[(2-benzoylamino)acetyl]octanediamide
- 2,7-Bis[(2-benzamidoacetyl)amino]hexanediamide
Uniqueness
2,7-Bis[(2-benzamidoacetyl)amino]octanediamide is unique due to its specific structural features, such as the presence of benzamidoacetyl groups and an octanediamide backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form stable complexes with proteins and other biomolecules sets it apart from similar compounds, enhancing its potential in drug development and other research areas.
Eigenschaften
CAS-Nummer |
578739-78-3 |
|---|---|
Molekularformel |
C26H32N6O6 |
Molekulargewicht |
524.6 g/mol |
IUPAC-Name |
2,7-bis[(2-benzamidoacetyl)amino]octanediamide |
InChI |
InChI=1S/C26H32N6O6/c27-23(35)19(31-21(33)15-29-25(37)17-9-3-1-4-10-17)13-7-8-14-20(24(28)36)32-22(34)16-30-26(38)18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2,(H2,27,35)(H2,28,36)(H,29,37)(H,30,38)(H,31,33)(H,32,34) |
InChI-Schlüssel |
FWSJUZHJVGKRSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCCC(C(=O)N)NC(=O)CNC(=O)C2=CC=CC=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


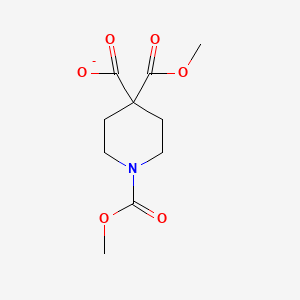


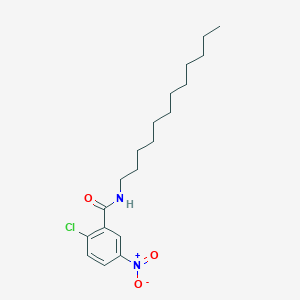
![5-[(But-3-en-2-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14228456.png)
![1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine](/img/structure/B14228459.png)

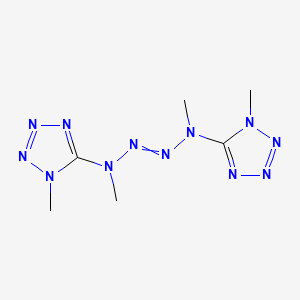
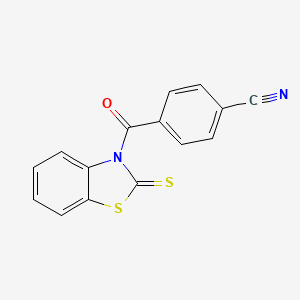
![9,9'-(1,4-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14228480.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-methoxyacetamide](/img/structure/B14228487.png)
![Benzamide, N-[2-(3,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14228488.png)
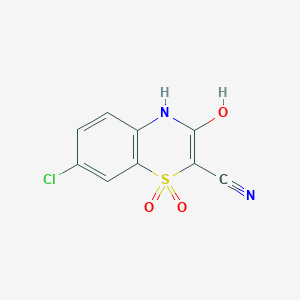
![11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid](/img/structure/B14228495.png)
